2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide
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Overview
Description
2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide is a compound that features a trifluoromethyl group, a pyridine ring, and a piperidine ring. The trifluoromethyl group is known for its significant impact on the biological activity and physical properties of compounds, making it a valuable component in pharmaceuticals, agrochemicals, and materials .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It’s hypothesized that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function . The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound may contribute to its biological activities .
Biochemical Pathways
Inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth . This suggests that the compound may interfere with the synthesis of essential metabolites in bacteria, thereby inhibiting their growth.
Pharmacokinetics
An advanced analogue of this series was found to have in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Result of Action
It’s hypothesized that the compound may halt bacterial proliferation by simultaneously targeting both classes of pptase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-(trifluoromethyl)pyridin-2-ol .
Uniqueness
What sets 2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide apart is its unique combination of the trifluoromethyl group, pyridine ring, and piperidine ring. This combination imparts distinctive physical and chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3S/c19-18(20,21)14-6-3-7-15(11-14)23-17(25)24-10-2-1-8-16(24)13-5-4-9-22-12-13/h3-7,9,11-12,16H,1-2,8,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCAEYEWBFNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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